ML 315 was developed through a collaborative effort involving various research institutions focused on cancer therapeutics. Its classification as a PROTAC places it within a novel class of drugs that utilize the cellular ubiquitin-proteasome system to induce targeted degradation of specific proteins. This mechanism is particularly relevant for proteins that contribute to cancer progression and drug resistance.
The synthesis of ML 315 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:
These methods leverage established organic synthesis techniques, ensuring high yields and purity of the final product.
ML 315 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The exact molecular formula and structural details can be derived from spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
ML 315 undergoes several chemical reactions that are essential for its function as a PROTAC:
These reactions are crucial for the therapeutic efficacy of ML 315 in combating drug-resistant cancer cells.
The mechanism of action of ML 315 involves several sequential steps:
This process effectively diminishes the levels of Bcr-Abl in cells, leading to reduced proliferation and survival of cancer cells harboring this mutation.
ML 315 exhibits several notable physical and chemical properties:
These properties are essential for optimizing formulation strategies in pharmaceutical applications.
ML 315 has significant potential applications in scientific research, particularly in:
The ongoing research surrounding ML 315 underscores its importance in advancing therapeutic strategies against challenging cancer types.
ML 315 (chemical name: 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride) is a synthetic small molecule specifically engineered as a potent and selective inhibitor of cdc2-like kinases (Clk) and dual specificity tyrosine phosphorylation-regulated kinases (DYRK). This pyrimidine-based compound exhibits targeted activity against key regulators of cellular signaling pathways, particularly those involved in pre-mRNA splicing regulation and cell cycle progression. With a molecular weight of 410.68 g/mol and the chemical formula C₁₈H₁₃Cl₂N₃O₂·HCl, ML 315 demonstrates optimized physicochemical properties for research applications, including moderate cell permeability and stability in biological matrices like human and mouse plasma [1] [5].
The compound's mechanism centers on competitive ATP-binding site inhibition within kinase domains. ML 315 achieves its selective inhibition profile through strategic molecular interactions with conserved residues in the catalytic cleft of Clk and DYRK family kinases. This targeted binding disrupts the phosphorylation activity of these kinases, subsequently altering the function of downstream substrates involved in critical cellular processes. Particularly notable is its impact on serine/arginine-rich (SR) proteins, which are essential components of the spliceosome machinery. By modulating Clk-mediated phosphorylation of SR proteins, ML 315 effectively influences alternative splicing patterns—a regulatory mechanism increasingly recognized as pivotal in cancer development and neurological disorders [1] [4].
Table 1: Kinase Inhibition Profile of ML 315
Kinase Target | IC₅₀ Value (nM) | Selectivity Ratio |
---|---|---|
Clk1 | 68 | Reference |
Clk4 | 68 | 20-fold vs. Dyrk1A |
Clk2 | 231 | Reference |
Dyrk1A | 282 | Reference |
Dyrk1B | 1156 | Reference |
The discovery and characterization of ML 315 emerged from systematic medicinal chemistry efforts aimed at developing selective chemical probes for Clk and DYRK family kinases. First reported by Coombs et al. in 2013, ML 315 represented a significant advancement in kinase inhibitor research due to its improved selectivity profile and pharmacological properties compared to existing inhibitors [1] [2]. The research team employed structure-activity relationship (SAR) optimization strategies focused on the pyrimidine core structure, which ultimately yielded ML 315 as a lead compound with balanced potency against Clk1, Clk4, and Clk2, while maintaining reduced activity against off-target kinases [5].
ML 315's academic significance stems primarily from its designation as a chemical probe with demonstrated utility in dissecting the biological functions of understudied kinases. Prior to its development, research on Clk-mediated splicing regulation relied on less selective inhibitors such as TG-003, which exhibited substantial off-target effects against unrelated kinases. ML 315's 20-fold selectivity for Clk4 over Dyrk1A established it as a more precise pharmacological tool for investigating the specific roles of Clk isoforms in cellular processes [1]. The compound's stability in physiological environments (demonstrated through plasma stability assays) and moderate cell permeability further enhanced its utility for cellular and biochemical studies, addressing key limitations of earlier inhibitors in this class [5].
Table 2: Physicochemical and Handling Properties of ML 315
Property | Specification |
---|---|
Molecular Weight | 410.68 g/mol |
Purity | ≥98% (HPLC) |
Storage Conditions | -20°C |
Solubility in DMSO | 37.42 mg/mL (100 mM) |
Solubility in Ethanol | 18.71 mg/mL (50 mM) |
CAS Registry Number | 1440251-53-5 |
The primary research objectives for ML 315 center on its application as a mechanistic probe for investigating kinase-dependent cellular processes and as a potential therapeutic scaffold for disease modification. Within cancer research, ML 315 enables the study of splicing dysregulation as a hallmark of oncogenesis and tumor progression. Researchers utilize this compound to examine how selective Clk inhibition alters the splicing of key oncogenic transcripts, including those encoding proteins involved in apoptosis evasion, uncontrolled proliferation, and metastasis. The ability of ML 315 to penetrate cellular membranes facilitates investigation into how Clk/DYRK inhibition affects tumor cell viability and sensitizes resistant cancer phenotypes to conventional therapies [2] [4].
In neuroscience, ML 315 serves as a tool for exploring the pathogenic mechanisms underlying neurological disorders associated with splicing defects and aberrant kinase activity. Research objectives focus on elucidating how DYRK1A inhibition influences neuronal development and function, particularly given DYRK1A's location in the Down syndrome critical region of chromosome 21. Additional research avenues include:
The broad research scope positions ML 315 as a versatile molecular tool bridging chemical biology and disease mechanism studies. Ongoing research aims to leverage its selectivity profile to develop isoform-specific inhibitors targeting individual Clk or DYRK family members, which would further refine our understanding of these kinases' distinct biological functions.
Table 3: Research Applications of ML 315
Research Area | Biological Targets | Model Systems |
---|---|---|
Cancer Biology | Clk1, Clk2, Clk4, Dyrk1B | Melanoma, leukemia cell lines |
Neurological Research | Dyrk1A | Neuronal cultures, brain slices |
RNA Splicing Mechanisms | SR protein phosphorylation | Splicing reporter assays |
Kinase Selectivity Profiling | Kinome panels | Biochemical screening assays |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7